molecular formula C16H9ClN2O4 B14710316 1,4-Naphthalenedione, 2-chloro-5-nitro-3-(phenylamino)- CAS No. 22360-48-1

1,4-Naphthalenedione, 2-chloro-5-nitro-3-(phenylamino)-

Cat. No.: B14710316
CAS No.: 22360-48-1
M. Wt: 328.70 g/mol
InChI Key: RRFHPPDIAIZGQW-UHFFFAOYSA-N
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Description

1,4-Naphthalenedione, 2-chloro-5-nitro-3-(phenylamino)- is a complex organic compound with the molecular formula C16H9ClN2O4. This compound is part of the naphthoquinone family, which is known for its diverse biological activities and applications in various fields such as medicine and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Naphthalenedione, 2-chloro-5-nitro-3-(phenylamino)- typically involves multi-step organic reactions. One common method includes the nitration of 1,4-naphthoquinone followed by chlorination and subsequent amination with aniline. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and chlorination processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1,4-Naphthalenedione, 2-chloro-5-nitro-3-(phenylamino)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted naphthoquinones and amino derivatives, which can have significant biological and chemical properties .

Scientific Research Applications

1,4-Naphthalenedione, 2-chloro-5-nitro-3-(phenylamino)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,4-Naphthalenedione, 2-chloro-5-nitro-3-(phenylamino)- involves its interaction with cellular components, leading to oxidative stress and disruption of cellular processes. The compound can target various molecular pathways, including those involved in cell proliferation and apoptosis, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Naphthalenedione, 2-chloro-5-nitro-3-(phenylamino)- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its nitro and phenylamino groups contribute to its potential as a versatile intermediate in organic synthesis and its promising applications in medicinal chemistry .

Properties

CAS No.

22360-48-1

Molecular Formula

C16H9ClN2O4

Molecular Weight

328.70 g/mol

IUPAC Name

3-anilino-2-chloro-5-nitronaphthalene-1,4-dione

InChI

InChI=1S/C16H9ClN2O4/c17-13-14(18-9-5-2-1-3-6-9)16(21)12-10(15(13)20)7-4-8-11(12)19(22)23/h1-8,18H

InChI Key

RRFHPPDIAIZGQW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-])Cl

Origin of Product

United States

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